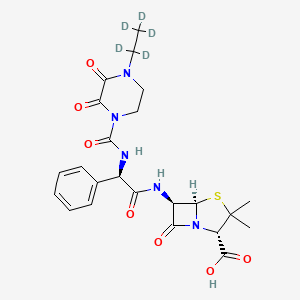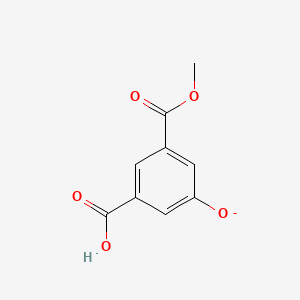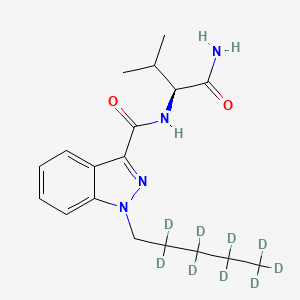
AB-PINACA-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical name is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indazole-3-carboxamide .
- The compound is used as an internal standard for quantifying AB-PINACA in analytical methods such as GC-MS or LC-MS .
AB-PINACA-d9: is a deuterated derivative of , which belongs to the class of synthetic cannabinoids.
Métodos De Preparación
Synthetic Routes: The synthesis of AB-PINACA-d9 involves the incorporation of deuterium atoms into AB-PINACA. Specific synthetic routes are proprietary, but deuterium substitution typically occurs during the final steps of the synthesis.
Reaction Conditions: Details on specific reaction conditions are not publicly available.
Industrial Production: Information regarding industrial-scale production methods is limited due to its research and forensic applications.
Análisis De Reacciones Químicas
Reactions: AB-PINACA-d9 may undergo various reactions, including oxidation, reduction, and substitution. precise data on these reactions are scarce.
Common Reagents and Conditions: Common reagents used in cannabinoid chemistry, such as Lewis acids, bases, and oxidants, may play a role in its transformations.
Major Products: The major products resulting from this compound reactions are not explicitly documented.
Aplicaciones Científicas De Investigación
Chemistry: Researchers use AB-PINACA-d9 as an internal standard to quantify AB-PINACA levels in biological samples.
Biology: Its impact on biological systems, receptor binding, and metabolism remains an active area of study.
Medicine: While not directly used in medicine, understanding its pharmacology contributes to drug safety assessments.
Industry: this compound’s applications in industry are limited due to its regulatory status.
Mecanismo De Acción
Targets: AB-PINACA-d9 likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Pathways: Activation of these receptors modulates neurotransmission, affecting pain perception, appetite, and mood.
Comparación Con Compuestos Similares
Similar Compounds: Other synthetic cannabinoids like ADB-PINACA and AB-FUBINACA share structural similarities with AB-PINACA-d9.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which aids in accurate quantification.
Propiedades
Fórmula molecular |
C18H26N4O2 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2 |
Clave InChI |
GIMHPAQOAAZSHS-XKXPCLCBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N |
SMILES canónico |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


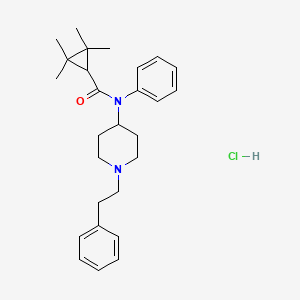
![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12354069.png)

![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
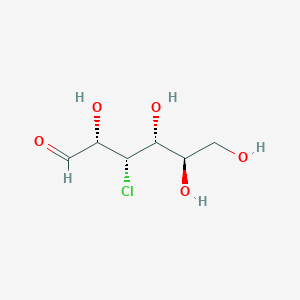
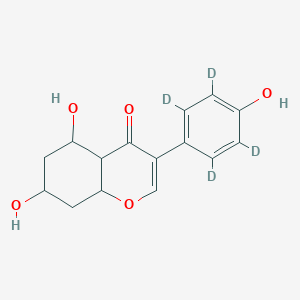
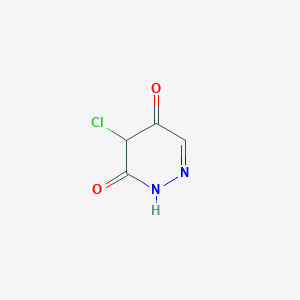
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)
